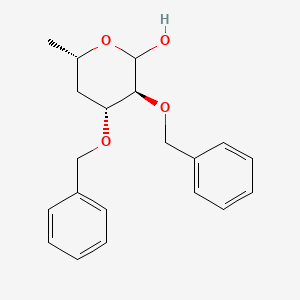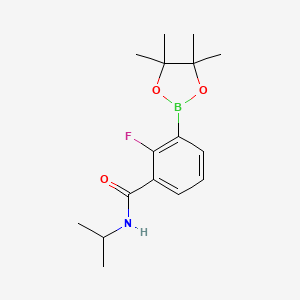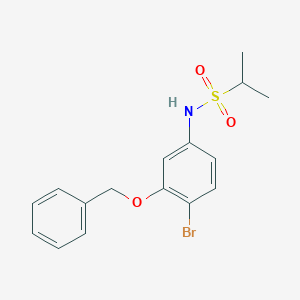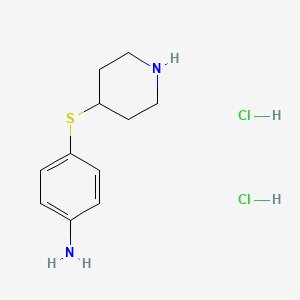
4-(Piperidin-4-ylsulfanyl)-phenylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Piperidin-4-ylsulfanyl)-phenylamine dihydrochloride is a compound that features a piperidine ring, a phenyl group, and a sulfanyl linkage. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The presence of the piperidine ring, a common structural motif in many bioactive molecules, makes it a valuable scaffold for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-ylsulfanyl)-phenylamine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization of appropriate precursors.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.
Coupling with Phenylamine: The final step involves coupling the piperidin-4-ylsulfanyl intermediate with phenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-(Piperidin-4-ylsulfanyl)-phenylamine dihydrochloride can undergo various chemical reactions, including:
Substitution: The phenylamine moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified piperidine derivatives.
Substitution: Functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
4-(Piperidin-4-ylsulfanyl)-phenylamine dihydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Piperidin-4-ylsulfanyl)-phenylamine dihydrochloride involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes in the body, potentially modulating their activity. The sulfanyl group may also play a role in the compound’s bioactivity by influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Known for its antiplasmodial activity.
N-(Piperidin-4-yl)benzamide derivatives: Exhibits good biological potential and inhibitory activity.
Uniqueness
4-(Piperidin-4-ylsulfanyl)-phenylamine dihydrochloride is unique due to the presence of both the piperidine ring and the sulfanyl linkage, which may confer distinct pharmacological properties compared to other piperidine derivatives .
Propiedades
Fórmula molecular |
C11H18Cl2N2S |
|---|---|
Peso molecular |
281.2 g/mol |
Nombre IUPAC |
4-piperidin-4-ylsulfanylaniline;dihydrochloride |
InChI |
InChI=1S/C11H16N2S.2ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;;/h1-4,11,13H,5-8,12H2;2*1H |
Clave InChI |
MTAGLDIWOTYATL-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1SC2=CC=C(C=C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13725292.png)
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime](/img/structure/B13725304.png)
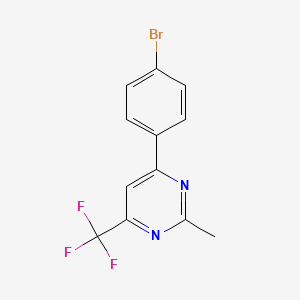

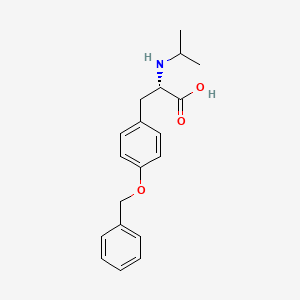
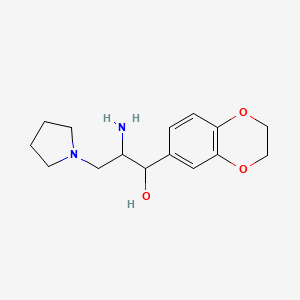
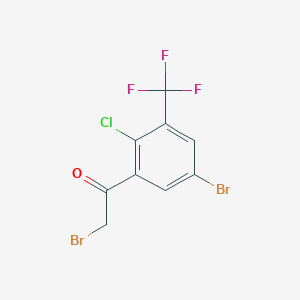
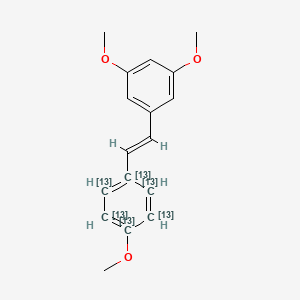
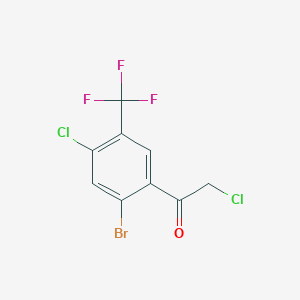
![(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13725340.png)
